ThrRS-IN-3

aaRS inhibitor triple-site binding X-ray crystallography

ThrRS-IN-3, designated compound 36j in primary literature, is a threonyl-tRNA synthetase (ThrRS) inhibitor with a molecular weight of 637.51 and CAS number 3031483-23-2. It belongs to the first reported class of triple-site aminoacyl-tRNA synthetase (aaRS) inhibitors, targeting the substrate binding sites of Salmonella enterica ThrRS (SeThrRS).

Molecular Formula C31H30Cl2N6O5
Molecular Weight 637.5 g/mol
Cat. No. B12413911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrRS-IN-3
Molecular FormulaC31H30Cl2N6O5
Molecular Weight637.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC5=C(C=C4)C(=O)NC5)N)O
InChIInChI=1S/C31H30Cl2N6O5/c1-16(40)28(34)30(43)38-26(19-4-2-3-17(9-19)18-5-6-21-20(10-18)13-36-29(21)42)14-35-27(41)7-8-39-15-37-25-12-24(33)23(32)11-22(25)31(39)44/h2-6,9-12,15-16,26,28,40H,7-8,13-14,34H2,1H3,(H,35,41)(H,36,42)(H,38,43)/t16-,26+,28+/m1/s1
InChIKeySXLUECWAPXFDGD-RKQBMHSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ThrRS-IN-3 Compound 36j: Sourcing Guidance for a Triple-Site Threonyl-tRNA Synthetase Inhibitor with Confirmed Cocrystal Structure


ThrRS-IN-3, designated compound 36j in primary literature, is a threonyl-tRNA synthetase (ThrRS) inhibitor with a molecular weight of 637.51 and CAS number 3031483-23-2 [1]. It belongs to the first reported class of triple-site aminoacyl-tRNA synthetase (aaRS) inhibitors, targeting the substrate binding sites of Salmonella enterica ThrRS (SeThrRS) [2]. The compound's cocrystal structure with SeThrRS has been solved, unambiguously confirming its substrate-mimicking triple-site binding mode [2].

ThrRS-IN-3 Procurement Risk Advisory: Why ThrRS-IN-1, ThrRS-IN-2, and Dual-Site Analogs Cannot Substitute for Compound 36j


Generic substitution among ThrRS inhibitors is scientifically unsound due to divergent binding modes and corresponding orders-of-magnitude differences in potency. ThrRS-IN-1 (compound 30d) operates as a tRNA-amino acid dual-site inhibitor with an IC50 of 1.4 µM against SeThrRS [1]. ThrRS-IN-2 exhibits even weaker activity with an IC50 of 56.5 µM . In contrast, ThrRS-IN-3 (compound 36j) engages three substrate binding sites simultaneously, achieving an IC50 of 19 nM—representing a 74-fold improvement over ThrRS-IN-1 and a ~3,000-fold improvement over ThrRS-IN-2 [2]. The cocrystal structure of SeThrRS bound to compound 36j provides structural validation of this triple-site occupancy, a feature absent in earlier-generation dual-site and single-site inhibitors [2].

ThrRS-IN-3 Comparative Performance Metrics: Quantitative Evidence for Scientific Selection


Triple-Site vs. Dual-Site Binding Mode: Structural Confirmation of Mechanistic Differentiation for ThrRS-IN-3

ThrRS-IN-3 (compound 36j) is structurally confirmed as a triple-site inhibitor that simultaneously occupies the amino acid, ATP, and tRNA binding pockets of SeThrRS. This binding mode is unambiguously established by cocrystal structures of three compounds bound to SeThrRS, including compound 36j [1]. In contrast, earlier-generation inhibitors such as compound 30d (ThrRS-IN-1) are dual-site inhibitors targeting only the tRNA and L-threonine binding pockets [2], while compound 8g from a quinazolinone-threonine hybrid series is also a dual-site inhibitor . The triple-site occupancy represents a distinct mechanistic class with no known structural equivalent among commercially available ThrRS inhibitors.

aaRS inhibitor triple-site binding X-ray crystallography Salmonella enterica ThrRS

Enzymatic Potency Head-to-Head: ThrRS-IN-3 (19 nM IC50) vs. ThrRS-IN-1 (1.4 µM) vs. ThrRS-IN-2 (56.5 µM) in Salmonella enterica ThrRS Assay

In a direct comparison using the same SeThrRS enzyme system, ThrRS-IN-3 (compound 36j) exhibits an IC50 of 19 nM, representing a 74-fold greater potency than ThrRS-IN-1 (compound 30d, IC50 = 1.4 µM) and approximately 3,000-fold greater potency than ThrRS-IN-2 (IC50 = 56.5 µM) [1] [2]. Among all compounds reported in the triple-site inhibitor study, compound 36j exhibited the best enzyme activity against SeThrRS [1]. The binding affinity Kd of 34-35.4 nM corroborates the IC50 value [1] .

enzyme inhibition IC50 comparison Salmonella enterica aaRS

Cellular Antibacterial Activity: MIC Superiority of Triple-Site Series (2-8 μg/mL) Over Reported Dual-Site ThrRS Inhibitors

Compounds from the triple-site inhibitor series including 36b, 36k, and 36l exhibit minimum inhibitory concentration (MIC) values of 2-8 μg/mL against tested bacterial strains [1]. The original study explicitly states that these antibacterial activities are superior to those of the reported dual-site ThrRS inhibitors [1]. For reference, the dual-site inhibitor compound 30d (ThrRS-IN-1) shows MIC values of 16-32 μg/mL against tested bacterial strains [2], representing a 4-fold to 16-fold difference in potency. Compound 8g from a quinazolinone-threonine hybrid series also shows MIC values of 16-32 μg/mL . While compound 36j's specific individual MIC value is not separately reported from the 2-8 μg/mL range described for its series analogs, it is designated as exhibiting the best enzyme activity in the same study [1].

antibacterial activity MIC triple-site inhibitor antimicrobial susceptibility

Orthogonal Biophysical Validation: ThrRS-IN-3 Kd of 34-35.4 nM Confirmed via Isothermal Titration Calorimetry

ThrRS-IN-3 (compound 36j) demonstrates a binding affinity Kd of 34-35.4 nM against SeThrRS, measured by isothermal titration calorimetry (ITC) [1] . This orthogonal biophysical measurement corroborates the enzymatic IC50 value of 19 nM and provides thermodynamic validation of target engagement. The ITC assays also confirmed competition of the triple-site compounds with all three substrates (amino acid, ATP, and tRNA) on SeThrRS binding [1]. For comparison, ThrRS-IN-1 (compound 30d) exhibits a Kd of 1.36 µM [2], while compound 8g achieves a Kd of 0.40 µM .

binding affinity isothermal titration calorimetry Kd biophysical validation

Structural Basis for Lead Optimization: Cocrystal Structure of SeThrRS-36j Complex Enables Structure-Guided Design

The cocrystal structure of SeThrRS bound to compound 36j has been solved and deposited, providing atomic-level resolution of the triple-site binding mode [1]. This structural information enables rational structure-guided optimization of subsequent analogs, a capability not available for ThrRS-IN-2 for which no cocrystal structure is reported. While cocrystal structures are also available for SeThrRS in complex with compound 8g and other dual-site inhibitors , the triple-site occupancy of compound 36j reveals unique structural features including simultaneous engagement of all three substrate binding pockets that are not observed in the dual-site complexes [1].

X-ray crystallography structure-based drug design cocrystal structure PDB

ThrRS-IN-3 Optimal Use Cases: Research Applications Informed by Comparative Performance Data


Positive Control for High-Sensitivity SeThrRS Enzyme Inhibition Screens

With an IC50 of 19 nM against SeThrRS—74-fold more potent than ThrRS-IN-1 (1.4 µM) and ~3,000-fold more potent than ThrRS-IN-2 (56.5 µM)—ThrRS-IN-3 serves as the optimal positive control for enzymatic assays requiring high sensitivity and low background interference [1]. The orthogonal Kd confirmation of 34-35.4 nM via isothermal titration calorimetry provides a validated reference for assay calibration [1].

Reference Compound for Triple-Site aaRS Inhibitor Mechanism-of-Action Studies

As the best-performing compound among the first reported class of triple-site aaRS inhibitors, with cocrystal structure confirmation of simultaneous occupancy of amino acid, ATP, and tRNA binding pockets, ThrRS-IN-3 is the definitive reference compound for investigating triple-site inhibition mechanisms [1]. This application is not addressable with dual-site inhibitors such as ThrRS-IN-1 or compound 8g [2] .

Template for Structure-Guided Optimization of Antibacterial aaRS Inhibitors

The solved cocrystal structure of the SeThrRS-36j complex enables rational, structure-guided medicinal chemistry optimization [1]. The triple-site series demonstrates MIC values of 2-8 μg/mL against tested bacterial strains, superior to the 16-32 μg/mL MIC range reported for dual-site ThrRS inhibitors [1] [2]. This positions ThrRS-IN-3 as a structurally validated template for developing antibacterial agents with enhanced cellular potency.

Benchmark Standard for Evaluating Novel aaRS Inhibitor Potency

Given its designation as exhibiting the best enzyme activity among the triple-site inhibitor series and its substantially superior potency relative to earlier-generation ThrRS inhibitors, ThrRS-IN-3 serves as a benchmark standard for evaluating the potency of novel aaRS-targeting compounds in comparative enzyme inhibition studies [1].

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